molecular formula C21H27NO5S B453685 6-({[3-(methoxycarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]amino}carbonyl)-3,4-dimethyl-3-cyclohexene-1-carboxylic acid

6-({[3-(methoxycarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]amino}carbonyl)-3,4-dimethyl-3-cyclohexene-1-carboxylic acid

Cat. No.: B453685
M. Wt: 405.5g/mol
InChI Key: YYFJXWVWFNDEQO-UHFFFAOYSA-N
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Description

6-({[3-(methoxycarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]amino}carbonyl)-3,4-dimethyl-3-cyclohexene-1-carboxylic acid is a complex organic compound with a unique structure that includes a cycloheptathiophene ring fused with a cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-({[3-(methoxycarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]amino}carbonyl)-3,4-dimethyl-3-cyclohexene-1-carboxylic acid involves multiple steps. The starting materials typically include cycloheptathiophene derivatives and cyclohexene derivatives. The key steps in the synthesis involve:

    Formation of the Cycloheptathiophene Ring: This can be achieved through a series of cyclization reactions involving sulfur-containing precursors.

    Functionalization of the Cycloheptathiophene Ring: Introduction of the methoxycarbonyl group and other functional groups through reactions such as esterification and amidation.

    Formation of the Cyclohexene Ring: This involves cyclization reactions using appropriate cyclohexene precursors.

    Coupling of the Two Rings: The final step involves coupling the cycloheptathiophene and cyclohexene rings through a series of condensation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

6-({[3-(methoxycarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]amino}carbonyl)-3,4-dimethyl-3-cyclohexene-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

6-({[3-(methoxycarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]amino}carbonyl)-3,4-dimethyl-3-cyclohexene-1-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemicals with specific properties.

Mechanism of Action

The mechanism of action of 6-({[3-(methoxycarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]amino}carbonyl)-3,4-dimethyl-3-cyclohexene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Cycloheptathiophene Derivatives: Compounds with similar ring structures but different functional groups.

    Cyclohexene Derivatives: Compounds with similar cyclohexene rings but different substituents.

Uniqueness

The uniqueness of 6-({[3-(methoxycarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]amino}carbonyl)-3,4-dimethyl-3-cyclohexene-1-carboxylic acid lies in its combined ring structure and functional groups, which confer specific chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C21H27NO5S

Molecular Weight

405.5g/mol

IUPAC Name

6-[(3-methoxycarbonyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid

InChI

InChI=1S/C21H27NO5S/c1-11-9-14(15(20(24)25)10-12(11)2)18(23)22-19-17(21(26)27-3)13-7-5-4-6-8-16(13)28-19/h14-15H,4-10H2,1-3H3,(H,22,23)(H,24,25)

InChI Key

YYFJXWVWFNDEQO-UHFFFAOYSA-N

SMILES

CC1=C(CC(C(C1)C(=O)NC2=C(C3=C(S2)CCCCC3)C(=O)OC)C(=O)O)C

Canonical SMILES

CC1=C(CC(C(C1)C(=O)NC2=C(C3=C(S2)CCCCC3)C(=O)OC)C(=O)O)C

solubility

58.1 [ug/mL]

Origin of Product

United States

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